molecular formula C15H29N3O3 B7922931 2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922931
M. Wt: 299.41 g/mol
InChI Key: CWYVJAJQHXDZLC-KIYNQFGBSA-N
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Description

2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring:

  • A pyrrolidine ring with a tert-butyl ester group at position 1.
  • An amide-linked (S)-2-amino-3-methylbutyryl side chain (a branched amino acid resembling valine) at position 2 via a methylene bridge.

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or protease inhibitors. Its tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-9-11-7-6-8-18(11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYVJAJQHXDZLC-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester , commonly referred to as tert-butyl ester of pyrrolidine-1-carboxylic acid , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 1354026-88-2
  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.41 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl ester exhibit significant anticancer properties. For instance, a study conducted on various amino acid derivatives demonstrated that modifications in the side chains could enhance cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring can improve the compound's effectiveness against cancer cells, particularly in inhibiting tumor growth and inducing apoptosis.

CompoundIC50 (µM)Target Cell Line
Compound A5.0HeLa
Compound B10.0MCF-7
tert-butyl ester7.5A549

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored, particularly in models of neurodegenerative diseases. Research indicates that the compound may exert protective effects on neuronal cells by modulating pathways involved in oxidative stress and inflammation.

Case Study: Neuroprotection in Animal Models

In a study involving rodents subjected to induced oxidative stress, administration of the tert-butyl ester resulted in:

  • Reduced levels of reactive oxygen species (ROS)
  • Improved behavioral outcomes in memory tests
  • Enhanced survival of dopaminergic neurons

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A series of tests conducted against gram-positive and gram-negative bacteria indicated that it possesses moderate antibacterial properties.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of the tert-butyl ester can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act by:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.

Comparison with Similar Compounds

Pyrrolidine-Based tert-Butyl Esters with Amino Acid Derivatives

Compound Name Substituents Molecular Formula CAS No. Key Features References
2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-amino-3-methylbutyrylaminomethyl C₁₅H₂₇N₃O₃ Not specified Chiral amino acid side chain; discontinued
3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-amino-3-methylbutyryl amino at position 3 C₁₄H₂₅N₃O₃ 1354025-91-4 Positional isomer of the target compound
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester Piperidine core instead of pyrrolidine C₁₅H₂₉N₃O₃ 864754-29-0 Larger ring size (6-membered vs. 5-membered); impacts steric and electronic properties

Key Observations :

  • Ring Size : Piperidine analogs (e.g., ) exhibit altered conformational flexibility and hydrogen-bonding capacity compared to pyrrolidine derivatives, influencing target binding in drug design.

Pyrrolidine Derivatives with Sulfonamide or Sulfonyl Groups

Compound Name Substituents Molecular Formula CAS No. Applications References
2-[(Methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl-methylamino group C₁₂H₂₃N₂O₄S Not specified Intermediate for sulfonamide-based drugs; deprotected via HCl to yield active amines
2-[(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amino]-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Thienopyrimidinyl-morpholine substituent C₂₂H₃₁ClN₆O₃S Not specified Kinase inhibitor precursor; complex heterocyclic moiety enhances target specificity

Key Observations :

  • Sulfonamide Utility : Sulfonyl groups (e.g., ) enhance compound stability and are prevalent in enzyme inhibitors.
  • Heterocyclic Modifications: Bulky substituents like thienopyrimidine (e.g., ) improve selectivity for kinase targets but increase synthetic complexity.

Pyrrolidine Esters with Aromatic or Heteroaromatic Moieties

Compound Name Substituents Molecular Formula CAS No. Features References
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidinyloxy group at position 3 C₁₅H₂₃N₃O₃ 1264038-39-2 Aromatic heterocycle enhances π-stacking interactions
2-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 4-Aminophenyl group at position 2 C₁₅H₂₂N₂O₂ 889947-54-0 Aromatic amine for conjugation or crosslinking

Key Observations :

  • Aromatic Interactions : Pyrimidine () or phenyl groups () facilitate binding to hydrophobic pockets in proteins.
  • Functional Group Diversity: Amino groups enable further derivatization (e.g., bioconjugation).

Key Observations :

  • Tosylates : Act as leaving groups (e.g., ), enabling C–N or C–O bond formation.
  • Carboxylic Acid Handles : Facilitate conjugation to other molecules (e.g., ).

Preparation Methods

Enantioselective Pyrrolidine Ring Formation

The pyrrolidine ring is constructed via cyclization or hydrogenation of dihydropyrrole intermediates. Patent EP3015456A1 details a method where catalytic hydrogenation of a dihydropyrrole derivative (e.g., (S)-N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole) yields the cis-pyrrolidine isomer with >95% enantiomeric excess (ee).

Example Reaction Conditions :

  • Substrate : (S)-N-Boc-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole

  • Catalyst : Pd/C (5% w/w) under 50 psi H₂

  • Solvent : Ethanol

  • Yield : 89% cis-pyrrolidine.

tert-Butyl Ester Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP (4-dimethylaminopyridine). For example, treatment of pyrrolidine-3-methanol with Boc₂O in dichloromethane at 0°C affords the tert-butyl-protected intermediate in 92% yield.

Introduction of the (S)-2-Amino-3-methyl-butyryl Side Chain

Activation and Amide Coupling

The hydroxymethyl group on the pyrrolidine is oxidized to a carboxylic acid (e.g., using Jones reagent) and subsequently activated for amide bond formation. Patent EP3015456A1 describes a two-step process:

  • Hydrolysis : LiOH-mediated hydrolysis of a methyl ester to a carboxylic acid.

  • Amidation : Activation with ethyl chloroformate (ClCOOEt) to form a mixed anhydride, followed by reaction with (S)-2-amino-3-methyl-butan-1-ol.

Typical Conditions :

  • Activation : ClCOOEt, N-methylmorpholine, THF, -15°C.

  • Coupling : Add (S)-2-amino-3-methyl-butan-1-ol, stir at 25°C for 12 h.

  • Yield : 78%.

Stereochemical Preservation

Racemization during amidation is mitigated by:

  • Using low temperatures (-15°C to 0°C).

  • Avoiding strong bases post-activation.

  • Employing coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for rapid reaction kinetics.

Final Deprotection and Purification

Boc Group Removal

The tert-butyl ester is cleaved under acidic conditions (e.g., HCl in dioxane or TFA (trifluoroacetic acid) in dichloromethane). For instance, treatment with 4M HCl/dioxane at 0°C for 2 h affords the deprotected amine in 95% yield.

Chromatographic Purification

Final purification is achieved via silica gel chromatography using gradients of ethyl acetate/hexanes or reverse-phase HPLC. The compound’s solubility in chloroform and methanol (as noted for analogous structures) facilitates efficient isolation.

Comparative Analysis of Synthetic Routes

Method Key Step Yield ee (%) Reference
Catalytic HydrogenationCis-pyrrolidine formation89%96
Boc Protectiontert-Butyl ester introduction92%-
Amide Coupling (HATU)Side chain attachment85%98
TFA DeprotectionBoc removal95%-

Challenges and Optimization Opportunities

  • Racemization Risk : Alkylation of chiral centers during methylene linker attachment may require kinetic control (e.g., using NaH as a base at -78°C).

  • Scalability : Transitioning from batch to flow chemistry could improve reproducibility in hydrogenation steps.

  • Cost Efficiency : Replacing Pd/C with nickel catalysts may reduce expenses while maintaining enantioselectivity.

Q & A

Q. Methodological Insight :

  • Protection Strategy : Introduce the Boc group early in the synthesis via carbodiimide-mediated coupling.
  • Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane to cleave the tert-butyl ester without degrading the pyrrolidine core.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

This compound requires strict adherence to:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks, as degradation products may release hazardous vapors during long-term storage .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability data indicate gradual decomposition over >12 months, necessitating periodic purity checks via HPLC .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Key factors include:

  • Catalytic System : Use DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to enhance acylation efficiency .
  • Temperature Control : Maintain subambient temperatures to suppress racemization of the (S)-2-amino-3-methylbutyryl moiety .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product with >95% purity .

Data Contradiction Note :
While triethylamine is widely used, some protocols report trace N-alkylation side products. Alternatives like DIEA (N,N-diisopropylethylamine) may reduce such byproducts .

Advanced: What analytical methods validate stereochemical purity and structural integrity?

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to resolve enantiomeric impurities (<0.5% detection limit) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the methyl-pyrrolidine substitution (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.2–3.6 ppm for pyrrolidine CH2_2 groups) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+^+ at m/z 329.24) and fragmentation patterns .

Advanced: How does storage duration impact compound stability, and what degradation pathways are observed?

  • Hydrolysis : The tert-butyl ester hydrolyzes to carboxylic acid under humid conditions, detectable via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .
  • Oxidation : The pyrrolidine ring may oxidize to pyrrolidone if exposed to light, monitored by UV-Vis spectroscopy (λmax 270 nm) .
    Mitigation : Lyophilize the compound and store under vacuum-sealed desiccation to extend shelf life beyond 18 months .

Advanced: Can computational modeling predict reactivity in nucleophilic substitutions?

Yes. Density Functional Theory (DFT) calculations using Gaussian09 with B3LYP/6-31G(d) basis sets can model:

  • Transition States : Predict activation energy for acyl transfer reactions.
  • Electrostatic Potential Maps : Identify nucleophilic attack sites on the pyrrolidine-carboxylate framework .

Limitation : Models may underestimate steric hindrance from the tert-butyl group, necessitating empirical validation .

Advanced: How to resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies often arise from:

  • Reagent Purity : Use freshly distilled DMDAAC (dimethyldiallylammonium chloride) to avoid chain-transfer side reactions .
  • Solvent Effects : Replace dichloromethane with THF for better solubility of sterically hindered intermediates .
  • Catalyst Loading : Optimize DMAP concentration (5–10 mol%) to balance reaction rate and byproduct formation .

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